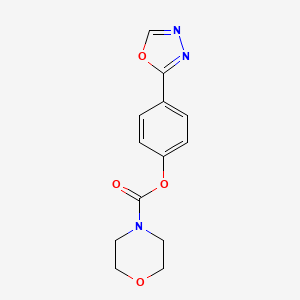

4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate involves multi-step reactions. For instance, the compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The process is characterized by its specificity to the functional groups involved, indicating a precise approach to obtaining the desired oxadiazole derivatives (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques including NMR, IR, and Mass spectral studies, along with single-crystal X-ray diffraction studies. For example, the above-mentioned compound's structure was verified to belong to the monoclinic system with precise lattice parameters, demonstrating the complex and defined nature of its molecular architecture (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate derivatives showcase a broad spectrum of biological activities. These activities include antibacterial, antioxidant, and anti-tuberculosis effects. Such a wide range of activities suggests the compounds' versatility in interacting with different biological targets and systems (Mamatha S.V et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A derivative, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine , was synthesized and characterized, revealing remarkable anti-TB activity with MIC 3.12 μg/ml concentration and superior anti-microbial activity. The compound also demonstrated potent antioxidant, anti-diabetic, and molecular docking studies for InhA protein activities, indicating its significant biological potential (Mamatha S.V, et al., 2019).

Anti-inflammatory and Antimicrobial Properties

1,3,4-Oxadiazole derivatives have shown a wide spectrum of activities, including antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive activities. Novel derivatives synthesized from 4-(morpholine-4-yl) benzohydrazide demonstrated significant anti-inflammatory potential. This suggests the utility of these compounds in developing treatments for various inflammatory and microbial conditions (M. Somashekhar, R. Kotnal, 2020).

Antimicrobial and Hemolytic Activity

New series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and evaluated for antimicrobial and hemolytic activity. The compounds showed activity against selected microbial species, indicating their potential for antimicrobial applications. However, two compounds were identified with higher cytotoxicity, suggesting a need for careful evaluation of safety profiles for potential therapeutic use (Samreen Gul, et al., 2017).

Optoelectronic Applications

The compound and its derivatives have found applications in the field of organic electronics. For example, m-terphenyl oxadiazole derivatives exhibited high electron mobilities, making them suitable as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). This highlights the compound's role in improving the efficiency and performance of OLED devices (Cheng-Hung Shih, et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3,4-oxadiazol-2-yl)phenyl 4-morpholinecarboxylate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity. The findings revealed a robust inhibitory effect against the EGFR wild-type enzyme . This interaction results in changes to the cell cycle, specifically causing cell cycle arrest at G1/G0 and G2 phases .

Biochemical Pathways

The compound affects the EGFR pathway, which governs the cell cycle . Inhibition of EGFR leads to a significant inhibition of EGFR autophosphorylation in cells . This disruption of the EGFR pathway and the resulting cell cycle arrest can lead to downstream effects such as apoptosis or programmed cell death .

Result of Action

The molecular and cellular effects of the compound’s action include significant anticancer activity . The compound has demonstrated superior potency compared to established anticancer drugs in in vitro studies . Notably, it has shown a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Propiedades

IUPAC Name |

[4-(1,3,4-oxadiazol-2-yl)phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-13(16-5-7-18-8-6-16)20-11-3-1-10(2-4-11)12-15-14-9-19-12/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOHTQAYXWBHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)